molecular formula C4H4BrNOS B151687 (4-Bromothiazol-5-yl)methanol CAS No. 262444-15-5

(4-Bromothiazol-5-yl)methanol

Cat. No. B151687
CAS RN: 262444-15-5
M. Wt: 194.05 g/mol
InChI Key: RDCLVZNNBVGGFW-UHFFFAOYSA-N
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Description

“(4-Bromothiazol-5-yl)methanol” is a useful research reactant for the synthesis of substituted pyrazoles and imidazoles . It has a molecular formula of C4H4BrNOS .


Molecular Structure Analysis

The molecular structure of “(4-Bromothiazol-5-yl)methanol” is represented by the InChI code 1S/C4H4BrNOS/c5-4-3 (1-7)8-2-6-4/h2,7H,1H2 . The average mass is 194.050 Da and the monoisotopic mass is 192.919693 Da .


Physical And Chemical Properties Analysis

“(4-Bromothiazol-5-yl)methanol” has a molecular weight of 194.05 . It is a white to yellow solid or liquid .

Scientific Research Applications

Synthetic Precursor for Biomimetic Chelating Ligands (4-Bromothiazol-5-yl)methanol serves as a precursor in the synthesis of biomimetic chelating ligands. A related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, was prepared through a multi-step process, demonstrating the utility of such molecules in constructing complex ligands for potential applications in mimicking biological systems (Gaynor, McIntyre, & Creutz, 2023).

Building Block for Biologically Active Compounds 5-(Hydroxymethyl)thiazole, a molecule with structural similarities to (4-Bromothiazol-5-yl)methanol, is highlighted as a versatile building block for the synthesis of biologically active compounds. A rapid and efficient synthesis method for its stable isotope labeled counterpart was developed, showcasing its importance in the creation of compounds with potential biological activities (Lin, Salter, & Gong, 2009).

Molecular Aggregation Studies Research on compounds structurally related to (4-Bromothiazol-5-yl)methanol, such as 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, explores their behavior in organic solvents. Spectroscopic studies indicate that these molecules can form aggregates, influenced by the solvent and concentration, which could have implications for their applications in materials science and photophysics (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Safety And Hazards

The safety information for “(4-Bromothiazol-5-yl)methanol” includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

(4-bromo-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-4-3(1-7)8-2-6-4/h2,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCLVZNNBVGGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627951
Record name (4-Bromo-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromothiazol-5-yl)methanol

CAS RN

262444-15-5
Record name (4-Bromo-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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